molecular formula C24H29NO5S B11982334 2(6-Hexyl-3-(2-ME-thiazol-4-YL)-4-oxo-4H-chromen-7-yloxy)propionic acid ET ester

2(6-Hexyl-3-(2-ME-thiazol-4-YL)-4-oxo-4H-chromen-7-yloxy)propionic acid ET ester

Cat. No.: B11982334
M. Wt: 443.6 g/mol
InChI Key: WDTQUEVGFRWBMY-UHFFFAOYSA-N
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Description

2(6-Hexyl-3-(2-ME-thiazol-4-YL)-4-oxo-4H-chromen-7-yloxy)propionic acid ET ester is a synthetic organic compound that belongs to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(6-Hexyl-3-(2-ME-thiazol-4-YL)-4-oxo-4H-chromen-7-yloxy)propionic acid ET ester typically involves multi-step organic reactions. The starting materials often include chromen-4-one derivatives, thiazole derivatives, and appropriate alkylating agents. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2(6-Hexyl-3-(2-ME-thiazol-4-YL)-4-oxo-4H-chromen-7-yloxy)propionic acid ET ester can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in the treatment of diseases like cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2(6-Hexyl-3-(2-ME-thiazol-4-YL)-4-oxo-4H-chromen-7-yloxy)propionic acid ET ester involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2(6-Hexyl-3-(2-ME-thiazol-4-YL)-4-oxo-4H-chromen-7-yloxy)propionic acid
  • 2(6-Hexyl-3-(2-ME-thiazol-4-YL)-4-oxo-4H-chromen-7-yloxy)propionic acid methyl ester

Uniqueness

2(6-Hexyl-3-(2-ME-thiazol-4-YL)-4-oxo-4H-chromen-7-yloxy)propionic acid ET ester is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its ester group, for example, may influence its solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C24H29NO5S

Molecular Weight

443.6 g/mol

IUPAC Name

ethyl 2-[6-hexyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxochromen-7-yl]oxypropanoate

InChI

InChI=1S/C24H29NO5S/c1-5-7-8-9-10-17-11-18-22(12-21(17)30-15(3)24(27)28-6-2)29-13-19(23(18)26)20-14-31-16(4)25-20/h11-15H,5-10H2,1-4H3

InChI Key

WDTQUEVGFRWBMY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OC(C)C(=O)OCC)OC=C(C2=O)C3=CSC(=N3)C

Origin of Product

United States

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